C–I Bond Reactivity Advantage in Cross-Coupling
The C–I bond in 6-iodo-1H-indazole-4-carboxylic acid has a bond dissociation energy (BDE) of approximately 57 kcal/mol, compared to approximately 71 kcal/mol for C–Br and approximately 84 kcal/mol for C–Cl in analogous aromatic systems. This 14 kcal/mol lower BDE versus the bromo analog translates to a faster oxidative addition step with Pd(0) catalysts, enabling Suzuki-Miyaura couplings to proceed at lower temperatures (room temperature to 60°C for iodo vs. 80–110°C for bromo) and often with higher yields under otherwise identical conditions [1][2].
| Evidence Dimension | C–X bond dissociation energy (BDE, kcal/mol) for aromatic halides |
|---|---|
| Target Compound Data | C–I BDE ≈ 57 kcal/mol (aryl iodide) |
| Comparator Or Baseline | C–Br BDE ≈ 71 kcal/mol; C–Cl BDE ≈ 84 kcal/mol |
| Quantified Difference | Iodo BDE is ~14 kcal/mol lower than bromo; ~27 kcal/mol lower than chloro |
| Conditions | General class-level data for aryl halides; not measured specifically on this indazole scaffold but consistent across aromatic systems |
Why This Matters
The lower BDE of the C–I bond enables milder and often higher-yielding cross-coupling reactions, reducing thermal degradation of sensitive downstream products and expanding the scope of compatible boronic acid partners.
- [1] Science of Synthesis. Thieme. Suzuki-Miyaura Coupling: Reactivity order of aryl halides (I > Br >> Cl) based on C–X bond dissociation energies. View Source
- [2] Tetrahedron Letters (2005), 46(36), 6163-6167. Selectivity of bis-Suzuki reactions of 3,4-diiodo- and 3-bromo-4-iodoindazoles investigated. View Source
